molecular formula C19H20N4O3 B8415604 Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate

Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate

Cat. No. B8415604
M. Wt: 352.4 g/mol
InChI Key: OYAFZVCVUBSLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20N4O3/c24-18-21-17-16(7-4-10-20-17)23(18)15-8-11-22(12-9-15)19(25)26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,20,21,24)

InChI Key

OYAFZVCVUBSLFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1108 g (2.85 mol) benzyl 4-[1-(2-chloro-pyridin-3-yl)-ureido]-piperidine-1-carboxylate were refluxed with 720 g (8.57 mol) sodium hydrogen carbonate in 14.5 L tert-amylalcohol. 3 L solvent were distilled off. The reaction mixture was cooled to 35° C. and combined with 11 mL water. Then 13 g (0.058 mol) palladium acetate and 49 g (0.115 mol) 1,4-bis-(diphenylphosphino)-butane (DPPB) were added and the mixture was heated to reflux temperature. It was stirred at 100° C. until the reaction was complete, cooled to RT and 7.5 L of water were added. The organic phase was separated off, washed with 5 L water and then evaporated down. The oily residue was mixed twice with 3 L isopropyl acetate and distilled off. Then the residue was dissolved hot in 7 L isopropyl acetate and slowly cooled to ambient temperature. The solid that crystallised out was suction filtered, washed with 2 L isopropyl acetate and tert.-butyl-methylether and dried at 50° C.
Quantity
1108 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
14.5 L
Type
solvent
Reaction Step One
Name
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
13 g
Type
catalyst
Reaction Step Three

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